

Application Notes and Protocols: Liebeskind-Srogl Cross-Coupling with 1-Phenylvinylboronic Acid

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Compound of Interest

Compound Name: 1-Phenylvinylboronic acid

Cat. No.: B081392

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Liebeskind-Srogl cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction involves the coupling of a thioester with a boronic acid, uniquely facilitated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (CuTC).[2][3][4] A key advantage of this methodology is that it proceeds under neutral conditions, making it highly compatible with a wide range of functional groups and particularly valuable in the synthesis of complex, base-sensitive molecules often encountered in medicinal chemistry and natural product synthesis.[4][5][6] The reaction has been successfully applied to a variety of thioesters and boronic acids, including vinylboronic acids, to generate valuable ketone building blocks.[3][7] This document provides detailed application notes and a protocol for the Liebeskind-Srogl cross-coupling reaction using **1-phenylvinylboronic acid** as the coupling partner.

Applications in Drug Development

The Liebeskind-Srogl coupling offers significant advantages in the synthesis of pharmacologically active compounds. Its tolerance of various functional groups and mild reaction conditions allow for the late-stage modification of complex molecular scaffolds, a crucial aspect of modern drug discovery.[6][8] The ability to construct intricate ketone-

containing molecules opens avenues for the synthesis of novel therapeutic agents, including enzyme inhibitors and receptor modulators. For instance, this reaction has been employed in the synthesis of compounds with potential antituberculosis activity.[8][9]

Data Presentation

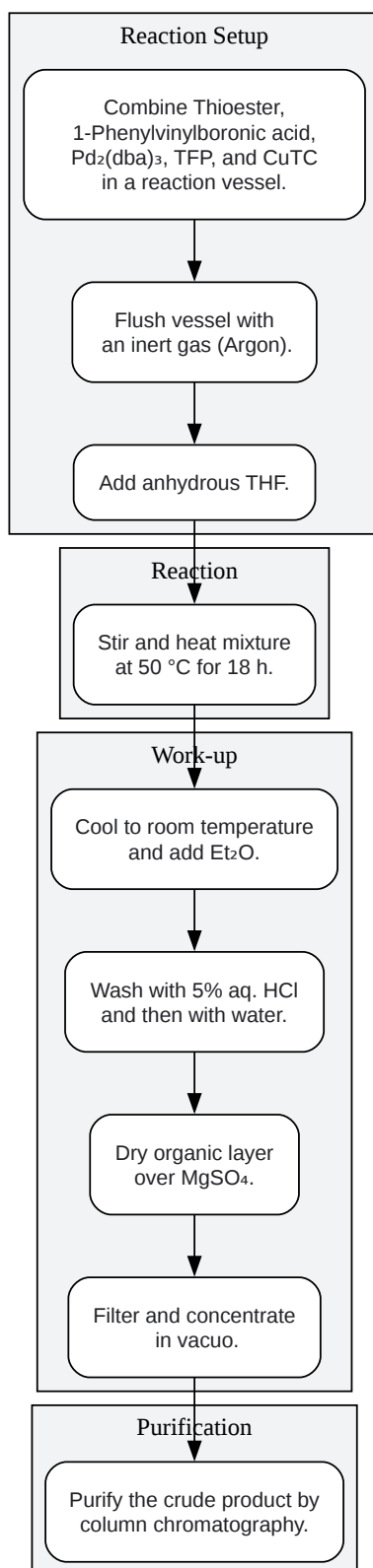
The following table summarizes typical reaction parameters and expected outcomes for the Liebeskind-Srogl cross-coupling of a generic thioester with **1-phenylvinylboronic acid**. Please note that yields are substrate-dependent and optimization may be required for specific applications.

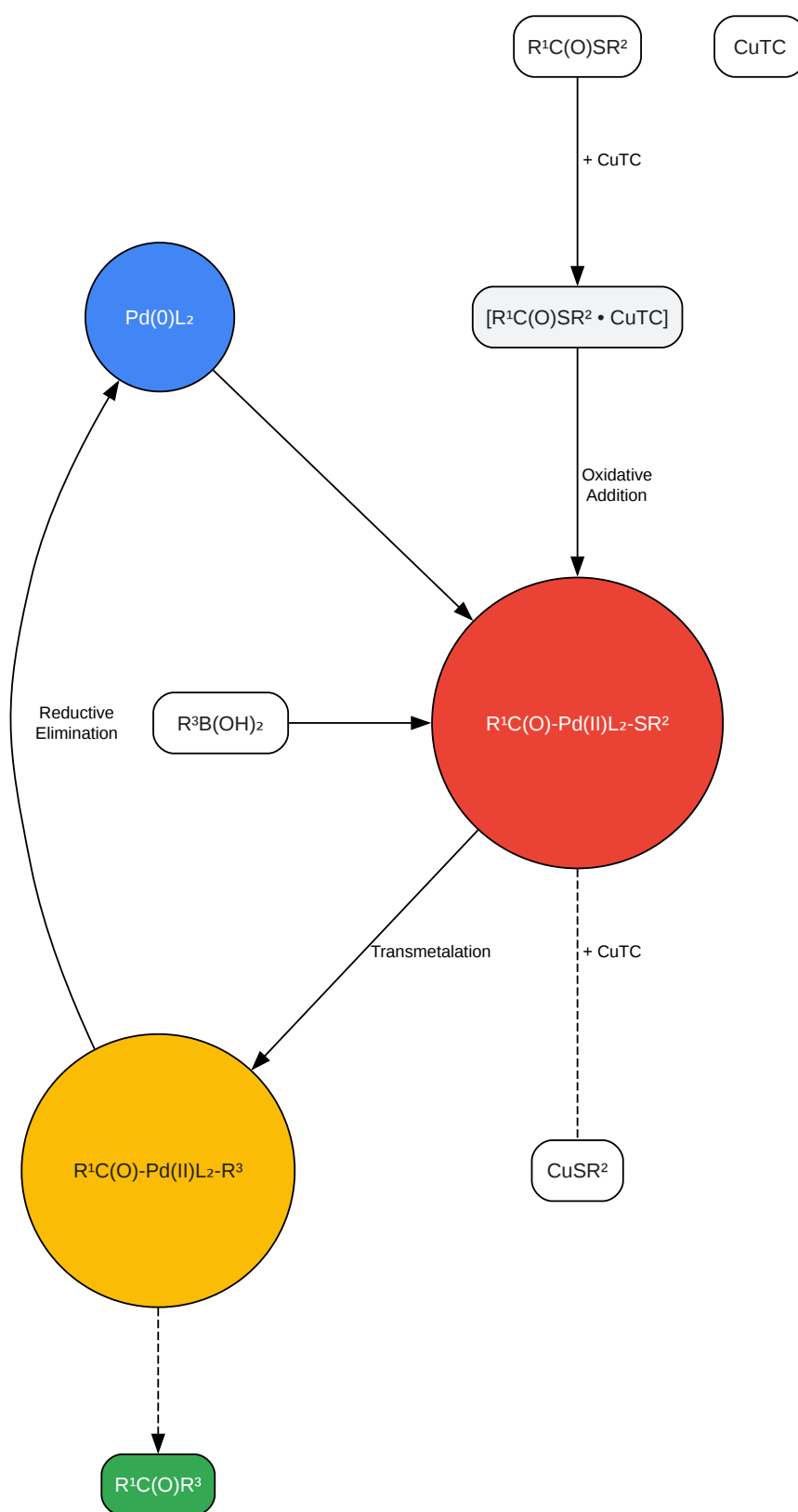
Entry	Thioester	Palladium Catalyst (mol%)	Ligand (mol%)	Copper (I) Salt (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Aryl Thioester	Pd ₂ (dba) ₃ (1.0)	TFP (3.0)	CuTC (1.5)	THF	50	18	85-95
2	Alkyl Thioester	Pd ₂ (dba) ₃ (1.0)	TFP (3.0)	CuTC (1.5)	THF	50	18	70-85

TFP = Tris(2-furyl)phosphine, CuTC = Copper(I) thiophene-2-carboxylate, THF = Tetrahydrofuran

Experimental Workflow

The following diagram outlines the general experimental workflow for the Liebeskind-Srogl cross-coupling reaction.





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